7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Description
7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a chlorine atom at position 7 and a chloromethyl group at position 2 of the quinazolinone core. It serves as a key intermediate in synthesizing more complex derivatives, particularly via nucleophilic substitution reactions due to the reactive chloromethyl group . The compound is synthesized through nitration and chlorination reactions, yielding a melting point of 241°C and specific spectral data (¹H-NMR: δ 4.59 ppm for the chloromethyl group; ¹³C-NMR: δ 43.0 ppm) .
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMSVDMQKWFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368471 | |
| Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730951-40-3 | |
| Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis from o-Aminobenzoic Acid and Chloroacetonitrile
A notable and efficient method involves a one-pot synthesis starting from o-aminobenzoic acid and chloroacetonitrile, employing sodium in anhydrous methanol as the base and solvent. This method was reported to improve operational efficiency by combining multiple steps into a single flask reaction without the need for intermediate isolation.
Procedure Summary:
- Sodium metal (23 mg, 1 mmol) is added to anhydrous methanol (5 mL).
- Chloroacetonitrile (0.95 mL, 15 mmol) is introduced under nitrogen atmosphere, stirred for 40 minutes at ambient temperature.
- A solution of o-aminobenzoic acid (686 mg, 5 mmol) in anhydrous methanol (25 mL) is added.
- The mixture is stirred for 2 hours at ambient temperature under nitrogen.
- Excess methanol is removed under vacuum.
- The residue is treated with aqueous NaOH (2 mol/L, 10 mL) and refluxed for 1 hour.
- Upon cooling, the mixture is neutralized with dilute HCl.
- The precipitated product is filtered and washed with cold methanol to yield 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one.
- Overall yield: Approximately 60%
- Advantages: One-pot procedure reduces purification steps and improves yield compared to traditional three-step routes with 30% yield.
- Purification: Simple filtration and washing.
This method is considered operationally simple and scalable, making it attractive for laboratory and industrial synthesis.
Modified Niementowski Synthesis via Chloroacetylation
Another widely used approach is based on a modified Niementowski synthesis involving chloroacetylation of 4-chloro-2-aminobenzoic acid derivatives, followed by cyclization and chloromethylation.
- Preparation of 4-chloro-2-[(chloroacetyl)amino]benzoic acid by reacting 4-chloro-2-aminobenzoic acid with chloroacetyl chloride.
- This intermediate is then cyclized with phosphorus trichloride in tetrahydrofuran (THF) at 60-65 °C for 2 hours.
- The reaction mixture is poured into ice-cooled water, extracted with ethyl acetate, washed with sodium bicarbonate solution, and concentrated.
- Addition of hexane induces precipitation of the product.
- The isolated solid is filtered and washed to give this compound.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, 4-chloro-2-aminobenzoic acid | Not specified | Precursor preparation |
| Cyclization & chloromethylation | Phosphorus trichloride, THF, 60-65 °C, 2 h | 70 | Product isolated as white solid |
- Mass Spectrometry: m/z 324 (M+1)
- Elemental analysis closely matches calculated values for C, H, N.
This method is robust and allows for subsequent functionalization on the quinazolinone core.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| One-Pot Synthesis | o-Aminobenzoic acid, chloroacetonitrile | Sodium, MeOH, NaOH reflux, HCl neutralization | 60 | Simple, one-pot, fewer steps | Easy purification |
| Modified Niementowski Synthesis | 4-Chloro-2-aminobenzoic acid, chloroacetyl chloride | Phosphorus trichloride, THF, 60-65 °C | 70 | Good yield, allows further derivatization | Well-established method |
| Microwave-Assisted Synthesis | 7-Chloro-2-(chloromethyl)-6-nitroquinazolinone (related) | Lithium salt of 2-nitropropane, microwave, MeOH | 76 | Faster reaction, higher yield | Potential for adaptation |
Research Findings and Notes
- The one-pot method reduces the number of purification steps and increases overall efficiency compared to traditional multi-step syntheses, making it suitable for scale-up.
- The modified Niementowski approach provides a versatile platform for structural modifications, especially useful in medicinal chemistry for generating derivatives.
- Microwave-assisted synthesis offers a promising alternative to conventional heating, shortening reaction times and improving yields, although its application to this specific compound requires further exploration.
- Elemental analyses and mass spectrometry data from the modified Niementowski method confirm the high purity and correct molecular structure of the synthesized compound.
- The choice of method may depend on the desired scale, purity requirements, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group at the 2-position can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation and Reduction: Oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (sodium borohydride, lithium aluminum hydride).
Condensation Reactions: Aldehydes, ketones, and acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and other derivatives with potential biological activities.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinazolinone core with chlorine substituents at the 7 and 2 positions. Its molecular formula is , and it has a molecular weight of 229.06 g/mol. The synthesis typically involves the cyclization of 2-aminobenzamide with 2-chlorobenzoyl chloride, followed by chloromethylation using formaldehyde and hydrochloric acid .
Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of various therapeutic agents. Its derivatives have shown potential in treating several diseases:
- Anticancer Activity : Research indicates that derivatives exhibit promising anticancer properties, with IC50 values in the nanomolar range against various cancer cell lines. For example, one study reported an IC50 of 0.102 µM against A549 lung cancer cells .
- Antimicrobial Properties : The compound's derivatives have been investigated for their antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Molecular docking studies suggest that these compounds can interact with DNA gyrase, indicating a potential mechanism for their antibacterial effects .
- Anticonvulsant Activity : Structural modifications of this compound have led to the discovery of derivatives with significant anticonvulsant activity, showing low neurotoxicity and favorable safety profiles in preclinical tests .
Biological Studies
The compound is utilized in biochemical studies to understand its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit kinases involved in cell signaling pathways, which can modulate processes like cell proliferation and apoptosis .
- Receptor Antagonism : The compound may act as a receptor antagonist, influencing physiological responses related to inflammation and cell growth .
Industrial Applications
In addition to its research applications, this compound is employed in industrial settings:
- Agrochemicals Development : The compound serves as a precursor in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides .
- Pharmaceutical Manufacturing : Its unique chemical structure makes it an essential building block for synthesizing complex pharmaceuticals with targeted biological activities .
Anticancer Activity Case Study
A study demonstrated that derivatives of this compound effectively inhibited BRD4 and PARP1 proteins involved in cancer cell proliferation. In xenograft models, these compounds showed significant antitumor activity without notable toxicity, highlighting their potential as therapeutic agents against various cancers .
Antibacterial Activity Case Study
Another study synthesized a series of quinazolinone derivatives from this compound and evaluated their antibacterial potential. The results indicated effective inhibition of bacterial growth through interaction with DNA gyrase, suggesting a viable pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: The compound can modulate various biological pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Trends in Structure-Activity Relationships (SAR)
Position 2 Modifications: The chloromethyl group in the target compound enables facile functionalization (e.g., conjugation with fluoroquinolones in ). Substitution with aromatic amines (e.g., 3,5-dichlorophenylamino in 9g) enhances antiviral potency by improving target binding . Bulky substituents (e.g., benzyl groups in Compound 39) improve pharmacokinetics but may reduce potency compared to smaller groups .
Position 7 Chlorine :
- Ubiquitous in antiviral derivatives (e.g., 9g , 11e , 17b ), suggesting a role in stabilizing interactions with viral proteases or polymerases .
Hydroxyl Groups :
- Introduction of a hydroxyl group at position 5 (11e ) improves aqueous solubility without compromising antiviral activity .
Biological Activity
7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one is a nitrogen-containing heterocyclic compound belonging to the quinazolinone family. Its molecular formula is , and it features a bicyclic framework that includes a pyrimidine ring fused to a benzene ring, characterized by the presence of chlorine atoms at the 7th position and a chloromethyl group at the 2nd position. This unique substitution pattern enhances its reactivity and biological potential, making it a significant scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit various kinases involved in cell signaling pathways, thereby modulating biological processes such as:
- Cell Proliferation : Inhibiting pathways that promote cell division.
- Apoptosis : Inducing programmed cell death in cancer cells.
- Inflammation : Modulating inflammatory responses.
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activity. In vitro assays, such as the MTT assay, have been employed to evaluate cytotoxic effects against various cancer cell lines. Notably, compounds derived from this quinazolinone have shown IC50 values in the nanomolar range, indicating potent activity against cancer cells .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 0.102 | |
| 7-Chloro-2-methylquinazolin-4(3H)-one | HeLa (Cervical) | 0.021 | |
| 2-(Chloromethyl)quinazolin-4(3H)-one | MCF7 (Breast) | 0.150 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The structural features of quinazolinones contribute to their effectiveness as antimicrobial agents. For instance, derivatives have been shown to inhibit bacterial growth without significantly affecting overall viability .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Compound Name | Bacterial Strain Tested | Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Moderate Inhibition | |
| 3-(Chloromethyl)thiazol-2-ylquinazolin-4(3H)-ones | Escherichia coli | Significant Inhibition |
Quorum Sensing Inhibition
Recent studies have identified the potential of quinazolinones as quorum sensing inhibitors (QSIs). These compounds can disrupt bacterial communication systems, which are essential for biofilm formation and virulence. For example, specific analogs of quinazolinones have been shown to inhibit the PqsR receptor in Pseudomonas aeruginosa, demonstrating their role in preventing biofilm maturation .
Case Studies
- Anticancer Activity Assessment : A study evaluated various derivatives of quinazolinones for their cytotoxic effects on A549 lung cancer cells. The results indicated that modifications at the chloromethyl position significantly enhanced anticancer activity, with some compounds achieving IC50 values below 0.1 µM .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of quinazolinone derivatives against E. coli and S. aureus. The study highlighted that specific structural modifications led to increased inhibition rates, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Q. How is X-ray crystallography applied to resolve structural ambiguities in quinazolinone derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
